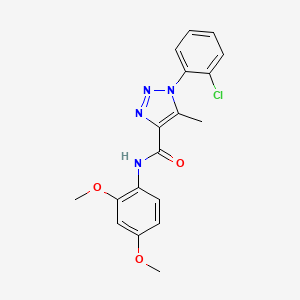![molecular formula C22H21ClN2O3S2 B4761154 N-{2-[(4-chlorophenyl)thio]ethyl}-2-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4761154.png)
N-{2-[(4-chlorophenyl)thio]ethyl}-2-[methyl(phenylsulfonyl)amino]benzamide
Overview
Description
N-{2-[(4-chlorophenyl)thio]ethyl}-2-[methyl(phenylsulfonyl)amino]benzamide, commonly known as MLN8237, is a small-molecule inhibitor that targets Aurora A kinase. It was developed by Millennium Pharmaceuticals, Inc. and is currently being studied for its potential in cancer treatment.
Mechanism of Action
MLN8237 targets Aurora A kinase, which is a serine/threonine kinase that plays a critical role in mitosis. Aurora A kinase is involved in centrosome maturation, spindle assembly, and chromosome alignment. Its overexpression has been observed in many types of cancer, and its inhibition can lead to cell cycle arrest and apoptosis. MLN8237 binds to the ATP-binding site of Aurora A kinase and prevents its activity, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
MLN8237 has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit tumor growth in preclinical models of cancer. In addition, MLN8237 has been shown to enhance the efficacy of other anticancer agents, such as paclitaxel. However, MLN8237 has also been shown to have some off-target effects, such as inhibition of other kinases, which may limit its use in cancer treatment.
Advantages and Limitations for Lab Experiments
MLN8237 has several advantages for lab experiments. It is a small-molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied in preclinical models of cancer, which provides a wealth of information on its mechanism of action and potential therapeutic applications. However, MLN8237 also has some limitations for lab experiments. Its off-target effects may complicate the interpretation of results, and its potency may vary depending on the cell line or tumor model used.
Future Directions
MLN8237 has several potential future directions. One direction is the development of combination therapies that include MLN8237 and other anticancer agents. Another direction is the identification of biomarkers that can predict response to MLN8237, which may help to identify patients who are most likely to benefit from treatment. Finally, the development of second-generation Aurora A kinase inhibitors that have improved selectivity and potency may also be a future direction for MLN8237 research.
Scientific Research Applications
MLN8237 has been extensively studied for its potential in cancer treatment. It has been shown to inhibit Aurora A kinase, which is a key regulator of mitosis. Aurora A kinase is overexpressed in many types of cancer, and its inhibition can lead to cell cycle arrest and apoptosis. MLN8237 has shown promising results in preclinical studies, and several clinical trials are currently underway to evaluate its safety and efficacy in cancer patients.
properties
IUPAC Name |
2-[benzenesulfonyl(methyl)amino]-N-[2-(4-chlorophenyl)sulfanylethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O3S2/c1-25(30(27,28)19-7-3-2-4-8-19)21-10-6-5-9-20(21)22(26)24-15-16-29-18-13-11-17(23)12-14-18/h2-14H,15-16H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XATDCPYFGSXVPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1C(=O)NCCSC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-[methyl(phenylsulfonyl)amino]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-({6-tert-butyl-3-[(cyclopropylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-5-oxopentanoic acid](/img/structure/B4761077.png)

![5-[4-(difluoromethoxy)benzylidene]-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-1,3-thiazol-4(5H)-one](/img/structure/B4761096.png)
![N-(4-methoxyphenyl)-2-{[5-[1-(methylsulfonyl)-3-piperidinyl]-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4761098.png)
![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B4761106.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-(4-methoxyphenyl)urea](/img/structure/B4761114.png)
![2-chloro-5-{5-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B4761118.png)

![N-({[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-1-naphthamide](/img/structure/B4761134.png)

![N-[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethyl]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide](/img/structure/B4761156.png)
![2-({[(3-bromo-4-methoxybenzoyl)amino]carbonothioyl}amino)-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B4761167.png)
![N-[2-(1H-indol-3-yl)ethyl]-N'-(2-phenylethyl)ethanediamide](/img/structure/B4761169.png)
![2-(methylthio)-N-{4-[(1-naphthylamino)sulfonyl]phenyl}benzamide](/img/structure/B4761177.png)